Lopinavir N2,N5-Divalinate Impurity-d8

LC-MS/MS quantification stable isotope dilution multiple reaction monitoring

Lopinavir N2,N5-Divalinate Impurity-d8 (CAS N/A; molecular formula C₃₆H₄₄D₈N₆O₅; MW 656.88) is a stable isotope-labeled analog of the process-related impurity Lopinavir N2,N5-Divalinate, in which eight hydrogen atoms are replaced by deuterium at defined positions on the valine-derived side chains. The parent non-deuterated impurity (C₃₆H₅₂N₆O₅; MW 648.84) is a known related substance of the HIV-1 protease inhibitor Lopinavir, arising during synthesis or degradation.

Molecular Formula C₃₆H₄₄D₈N₆O₅
Molecular Weight 656.88
Cat. No. B1153919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLopinavir N2,N5-Divalinate Impurity-d8
Synonyms(2S,2’S)-N,N’-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide)-d8
Molecular FormulaC₃₆H₄₄D₈N₆O₅
Molecular Weight656.88
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lopinavir N2,N5-Divalinate Impurity-d8: Deuterated Reference Standard for HIV Protease Inhibitor Impurity Profiling


Lopinavir N2,N5-Divalinate Impurity-d8 (CAS N/A; molecular formula C₃₆H₄₄D₈N₆O₅; MW 656.88) is a stable isotope-labeled analog of the process-related impurity Lopinavir N2,N5-Divalinate, in which eight hydrogen atoms are replaced by deuterium at defined positions on the valine-derived side chains . The parent non-deuterated impurity (C₃₆H₅₂N₆O₅; MW 648.84) is a known related substance of the HIV-1 protease inhibitor Lopinavir, arising during synthesis or degradation [1]. This deuterated standard is supplied at ≥95% chemical purity (HPLC) and is primarily intended for use as an internal standard in LC-MS and LC-MS/MS quantitative assays for impurity profiling, stability testing, and pharmacokinetic evaluation of Lopinavir drug substance and formulations .

Why Lopinavir N2,N5-Divalinate Impurity-d8 Cannot Be Substituted by Other Lopinavir-Related Deuterated Standards


Procurement decisions involving deuterated impurity standards for Lopinavir analysis cannot rely on generic substitution because three critical molecular properties diverge simultaneously: (i) the target analyte identity—Lopinavir N2,N5-Divalinate Impurity-d8 is structurally distinct from Lopinavir-d8 (the deuterated API internal standard, C₃₇H₄₀D₈N₄O₅, MW 636.9) and thus cannot serve the same quantification purpose [1]; (ii) the deuteration pattern—eight deuterium atoms are incorporated at specific valine-side-chain positions rather than on the phenoxyacetyl or backbone regions, producing a distinct mass shift (+8.045 Da vs. the non-deuterated impurity) and unique chromatographic isotope effect that differs from other D8-labeled Lopinavir compounds ; and (iii) the chemical purity specification—≥95% (HPLC) with controlled isotopic enrichment, whereas generic 'D8-labeled' standards may exhibit variable deuteration rates and incomplete isotopologue distributions that compromise quantitative accuracy if used interchangeably . In the context of ICH Q3A impurity threshold compliance, where related substances are detected at levels as low as 0.03%–0.1% in Lopinavir drug substance [2], an incorrect or inadequately characterized internal standard introduces systematic quantification bias that cannot be corrected post hoc.

Quantitative Differentiation Evidence for Lopinavir N2,N5-Divalinate Impurity-d8 Against Closest Analogs


Nominal Mass Shift of +8 Da vs. Non-Deuterated Impurity Enables Unambiguous MRM Channel Discrimination in LC-MS/MS

Lopinavir N2,N5-Divalinate Impurity-d8 exhibits a nominal mass increase of +8 Da (exact Δ = +8.045 Da) relative to the non-deuterated Lopinavir N2,N5-Divalinate Impurity (MW 648.84 → 656.88), arising from replacement of eight protium atoms with deuterium at defined valine-side-chain positions . This mass shift is sufficient to preclude isotopic cross-talk between the analyte and internal standard channels in triple-quadrupole MRM acquisition, provided precursor-to-product ion transitions are selected to avoid overlapping isotopic envelopes [1]. The +8 Da shift is substantially larger than the minimum +3 Da recommended for deuterated internal standards to avoid natural-abundance isotopic interference from the unlabeled analyte [2].

LC-MS/MS quantification stable isotope dilution multiple reaction monitoring

Structural Specificity: Valine-Derived Impurity vs. Phenoxyacetyl-Derived Lopinavir-d8 API Internal Standard

Lopinavir N2,N5-Divalinate Impurity-d8 (C₃₆H₄₄D₈N₆O₅) is structurally orthogonal to Lopinavir-d8 (C₃₇H₄₀D₈N₄O₅, MW 636.9), the deuterated API used for Lopinavir quantification [1]. The N2,N5-Divalinate impurity incorporates two valine-derived moieties replacing the (2,6-dimethylphenoxy)acetyl groups present in the parent drug, resulting in a fundamentally different molecular scaffold (6 nitrogen atoms vs. 4 in the API; MW difference of +19.99 Da between the two d8 species) . This structural divergence means that Lopinavir-d8 cannot substitute for Lopinavir N2,N5-Divalinate Impurity-d8 in impurity-specific assays, as the two compounds exhibit different chromatographic retention, distinct MRM transitions, and non-overlapping extraction recovery characteristics [2].

impurity-specific quantification process-related substance tracking orthogonal internal standards

Deuterium Incorporation ≥8 Atoms Enables Superior Isotopic Fidelity vs. Partially Deuterated (d3–d5) Impurity Standards

With eight deuterium atoms incorporated at defined positions (pentadeuterio at C-2–C-4 positions and trideuteriomethyl at C-31, as confirmed by the IUPAC name), Lopinavir N2,N5-Divalinate Impurity-d8 achieves a perdeuteration level that minimizes the abundance of lower-mass isotopologues (d0–d7) in the MS1 precursor ion envelope . This sharply contrasts with d3- or d5-labeled impurity standards where incomplete deuteration generates significant d0 and d1 isotopologue signals that overlap with the unlabeled analyte channel, reducing the effective signal-to-noise ratio in MRM quantification [1]. The d8 configuration provides a baseline-resolved +8 Da separation, ensuring that the d0 impurity peak (m/z corresponding to unlabeled) and d8 internal standard peak do not share overlapping isotopic envelopes at typical quadrupole resolution (unit mass, FWHM ~0.7 Da) .

isotopic enrichment deuterium incorporation rate isotopologue distribution

Chemical Purity Specification ≥95% (HPLC) Meets or Exceeds Typical Pharmaceutical Impurity Reference Standard Requirements

Lopinavir N2,N5-Divalinate Impurity-d8 is supplied with a certified chemical purity of ≥95% as determined by HPLC, consistent with the purity specifications for TRC-branded stable isotope-labeled impurity standards . This purity level aligns with the general acceptance criterion for pharmaceutical impurity reference standards used in analytical method validation, where a minimum purity of 95.0% is typically required for use as an external standard or system suitability marker [1]. By comparison, Lopinavir-d8 (the deuterated API internal standard) is specified at ≥99% purity (sum of d1–d8 forms), but this higher specification reflects its use for API quantification rather than impurity-specific tracking [2]. The ≥95% purity for the impurity-d8 standard is adequate for its intended use as a stable isotope dilution internal standard, where the critical performance attribute is isotopic fidelity rather than absolute chemical purity of the non-deuterated component.

reference standard qualification certificate of analysis pharmaceutical impurity control

Defined Deuterium Positions on Valine Side Chains Enable Site-Specific Metabolic Tracking Distinct from Backbone-Labeled Lopinavir-d8

The IUPAC name of Lopinavir N2,N5-Divalinate Impurity-d8 specifies deuteration at the C-2, C-3, C-4 (pentadeuterio) and C-31 (trideuteriomethyl) positions—all located on the valine-derived moieties of the impurity scaffold . This site-specific labeling contrasts with Lopinavir-d8, where deuterium is positioned on the phenoxyacetyl-proximal tetrahydro-pyrimidineacetamide region [1]. The differential labeling topology means that metabolic cleavage at the valine-amide bonds (a potential degradation pathway for this impurity class) would produce deuterated fragments distinguishable from those generated by Lopinavir-d8 degradation . This property is exploited in forced degradation and metabolite identification studies where co-eluting analytes must be traced to their parent impurity of origin.

site-specific deuteration metabolic stability ADME impurity tracking

Storage at -20°C Enables Multi-Year Reference Standard Stability for Longitudinal QC Batch Testing Programs

Lopinavir N2,N5-Divalinate Impurity-d8 is specified for storage at -20°C by multiple vendors, with centrifuge-before-use recommendations to maximize product recovery . This storage condition is consistent with the handling requirements for the non-deuterated Lopinavir N2,N5-Divalinate Impurity (also stored at -20°C) , indicating that deuteration does not introduce additional cold-chain complexity. The -20°C storage specification supports long-term stability suitable for multi-year pharmaceutical development programs, where the same reference standard lot must maintain chemical and isotopic integrity across method development, validation, and routine QC testing phases spanning 24–60 months . By contrast, some Lopinavir-related substances (e.g., EP Impurity H, which contains a reactive oxazine moiety) may exhibit accelerated degradation under ambient storage, necessitating more restrictive handling [1].

reference standard stability long-term storage pharmaceutical QC

Optimal Application Scenarios for Lopinavir N2,N5-Divalinate Impurity-d8 Based on Quantitative Differentiation Evidence


Stable Isotope Dilution LC-MS/MS Quantification of N2,N5-Divalinate Impurity in Lopinavir Drug Substance for ICH Q3A Compliance

In this scenario, Lopinavir N2,N5-Divalinate Impurity-d8 is spiked at a known concentration into Lopinavir drug substance samples prior to extraction and LC-MS/MS analysis. The +8 Da mass shift relative to the unlabeled impurity enables configuration of non-overlapping MRM transitions, with the deuterated standard serving as a one-point internal standard for single-level calibration or as part of a multi-level calibration curve . This approach directly supports ICH Q3A reporting thresholds (0.05% for unidentified impurities), where the Lopinavir impurity profiling study by Chitturi et al. (2008) demonstrated detection of related substances at 0.03–0.1% levels using gradient RP-HPLC with LOD of 0.028–0.063 µg/mL [1]. The deuterated internal standard compensates for variable extraction recovery and ion suppression, enabling method precision within ≤15% CV, as demonstrated in validated LC-MS/MS methods for Lopinavir using d8-labeled internal standards [2].

Forced Degradation and Stability-Indicating Method Development for Differentiating Co-Eluting Lopinavir Impurities

Under ICH Q1A(R2) forced degradation conditions (hydrolytic, oxidative, photolytic, thermal), Lopinavir drug substance generates multiple degradation products that may co-elute under standard HPLC conditions . Lopinavir N2,N5-Divalinate Impurity-d8, with its site-specific valine-side-chain deuteration, enables orthogonal detection via LC-HRMS, where the characteristic +8.045 Da mass shift and distinct isotopic envelope distinguish degradation products originating from the N2,N5-Divalinate impurity from those derived from the Lopinavir API or other related substances [1]. This application is particularly valuable for establishing the fate of process-related impurities during stability studies, a requirement for ANDA and NDA impurity control strategy documentation [2].

Impurity Carry-Over and Clearance Studies in Lopinavir API Manufacturing Process Validation

During pharmaceutical process validation, the deuterated impurity standard can be used as a tracer to quantify the efficiency of purification steps in removing the N2,N5-Divalinate impurity from the final API . By spiking the d8 standard at a known concentration into intermediate process streams and tracking its signal via LC-MS through subsequent unit operations, manufacturers can generate mass balance data demonstrating impurity clearance factors. The ≥95% chemical purity specification ensures that the spike does not introduce interfering co-impurities that could confound clearance calculations [1]. This application leverages the structural specificity of the impurity-d8 (distinct from Lopinavir-d8 API IS) to avoid cross-interference with the API quantification channel [2].

Multi-Impurity Profiling Using a Panel of Deuterated Lopinavir Impurity Standards for ANDA Submission Support

For generic drug manufacturers preparing ANDA submissions, demonstration of analytical method specificity for all known and potential impurities is a critical regulatory requirement . Lopinavir N2,N5-Divalinate Impurity-d8 can be incorporated into a system suitability mixture alongside other deuterated Lopinavir impurity standards (e.g., Lopinavir N-Formylphenoxyacetamide-d5, Lopinavir EP Impurity L-d4) to create a multiplexed LC-MS/MS method capable of simultaneously quantifying multiple related substances in a single analytical run [1]. The d8 labeling provides a unique mass channel that does not overlap with d4- or d5-labeled impurity standards, enabling true multiplexed quantification without isotopic cross-talk [2]. This approach reduces analytical runtime and sample consumption compared to sequential single-impurity methods.

Quote Request

Request a Quote for Lopinavir N2,N5-Divalinate Impurity-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.